9H-Fluorene-9-thiol
Overview
Description
9H-Fluorene-9-thiol: is an organosulfur compound with the molecular formula C13H10S . It is a derivative of fluorene, where a thiol group (-SH) is attached to the ninth carbon of the fluorene ring system. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
9H-Fluorene-9-thiol primarily targets the Csp3–H functionalization of 9H-fluorene . This process involves the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .
Mode of Action
The compound interacts with its targets through an acceptorless dehydrogenation and borrowing hydrogen approach . Control experiments and kinetic profile diagrams depict that the reaction works via an unsaturated intermediate .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . This process can easily obtain 9-fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .
Result of Action
The result of the compound’s action is the production of alkylated and alkenylated fluorenes . These fluorenes can be further modified to their corresponding epoxides, amino alcohols, and boronate esters .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be handled in an environment that avoids dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
9H-Fluorene-9-thiol can have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 9-Fluorenol: One common method to synthesize 9H-Fluorene-9-thiol involves the reaction of 9-fluorenol with thiolating agents.
From 9-Fluorenone: Another method involves the reduction of 9-fluorenone to 9-fluorenol, followed by thiolation using hydrogen sulfide (H2S) or other thiolating agents.
Industrial Production Methods:
- Industrially, this compound can be produced through similar synthetic routes but on a larger scale. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene-9-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The thiol group in this compound can be reduced to form the corresponding hydrocarbon, fluorene.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
Chemistry:
- 9H-Fluorene-9-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene derivatives, which are important in the development of organic electronic materials .
Biology:
- In biological research, this compound is used as a fluorescent probe due to its unique photophysical properties. It can be used to label proteins and other biomolecules for imaging studies .
Medicine:
- The compound has potential applications in medicinal chemistry. Its derivatives are being investigated for their anticancer and antimicrobial properties .
Industry:
- In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its derivatives are used in the manufacture of electronic devices and optoelectronic materials .
Comparison with Similar Compounds
9-Fluorenone: A ketone derivative of fluorene, used in the synthesis of various organic compounds.
9-Fluorenol: An alcohol derivative of fluorene, used as an intermediate in organic synthesis.
9,9-Bis(4-hydroxyphenyl)fluorene: A bisphenol derivative used in the production of high-performance polymers.
Uniqueness:
- 9H-Fluorene-9-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
9H-fluorene-9-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNURAXCIBMZJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279337 | |
Record name | Fluorene-9-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19552-08-0 | |
Record name | Fluorene-9-thiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluorene-9-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19552-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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